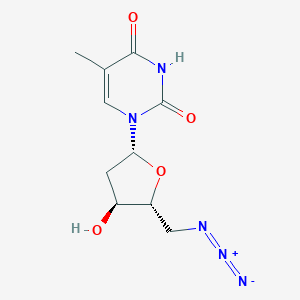
Thymidine, 5'-azido-5'-deoxy-
Overview
Description
Thymidine, 5’-azido-5’-deoxy-, also known as 5’-Azido-5’-deoxythymidine, is a compound with the molecular formula C10H13N5O4 . It is a potential inhibitor of mycobacterium tuberculosis monophosphate kinase (TMPKmt) .
Synthesis Analysis
A two-step synthesis converting thymidine into a phosphotriester building block of 5’-azido-5’-deoxythymidine in 60% overall yield is presented .Molecular Structure Analysis
The molecular structure of Thymidine, 5’-azido-5’-deoxy- can be represented by the IUPAC Name: 1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione . The InChI representation is: InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 .Chemical Reactions Analysis
The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3). Thymidine is one of the four nucleosides used as the building blocks of DNA. In the cell, the 5’ hydroxyl of each nucleoside’s deoxyribose sugar is activated as a nucleotide triphosphate .Physical And Chemical Properties Analysis
Thymidine, 5’-azido-5’-deoxy- has a molecular weight of 267.24 g/mol . It exists in solid form as small white crystals or white crystalline powder .Scientific Research Applications
1. Generation of Nitrogen-Centered Radicals
- Summary of Application : Azido-modified nucleosides, including “Thymidine, 5’-azido-5’-deoxy-”, have been extensively explored for the generation of nitrogen-centered radicals (NCRs). These NCRs are of interest due to their role in chemical biology, cellular signaling, and organic synthesis .
- Methods of Application : The azido groups in the nucleosides are selectively inserted into the nucleoside frame. Under reductive conditions, these azido groups can generate NCRs .
- Results or Outcomes : The generation of NCRs from azidonucleosides has implications in various fields. For instance, the sulfinylimine radical generated during inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides is of critical importance .
2. Synthesis of 5’-Azido-5’-deoxyribonucleosides
- Summary of Application : 5’-Azido-5’-deoxyribonucleosides are synthesized for use as intermediates and precursors in a variety of nucleoside syntheses .
- Methods of Application : A one-pot technique is applied to the protected starting material generated from adenosine, guanosine, cytidine, and uridine, affording 5’-azido-5’-deoxyribonucleosides in high yields .
- Results or Outcomes : The synthesized 5’-azido-5’-deoxyribonucleosides can be used as intermediates and precursors in a variety of nucleoside syntheses .
3. Thymidylate Kinase Inhibitors as Antibacterial Agents
- Summary of Application : Thymidylate kinase (TMK) is a highly conserved enzyme in the pyrimidine salvage pathway that catalyses the synthesis of thymidine 5’-diphosphate (dTDP), which is subsequently converted to thymidine 5’-triphosphate (dTTP). TMK inhibitors have been investigated for their inhibitory activity against TMK from different bacterial strains .
- Methods of Application : Several scaffolds like bicyclic nucleosides, thiourea-substituted β-thymidines, benzyl thymines, thymidine analogues, naphthofuranones, imidazopyridinones, sulfonylpiperidines, fused cyanopyridone, piperidinyl thymines etc. have been investigated for their inhibitory activity against TMK .
- Results or Outcomes : Several TMK inhibitors exhibited potent antibacterial activity, specifically against Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium and Enterococcus faecalis .
4. Cell Synchronization
- Summary of Application : Thymidine, including “Thymidine, 5’-azido-5’-deoxy-”, is used in cell biology to synchronize the cells in S phase .
- Methods of Application : Cells are treated with thymidine, which is incorporated into the newly synthesized DNA and slows down the progression of the cell cycle, thereby synchronizing the cells .
- Results or Outcomes : The synchronization of cells allows for the study of specific events in the cell cycle .
5. Click Chemistry
- Summary of Application : Azido-modified nucleosides, including “Thymidine, 5’-azido-5’-deoxy-”, have been extensively explored as substrates for click chemistry . Click chemistry is a type of chemical reaction that is characterized by its efficiency, wide applicability, and the clean and high yielding products it produces .
- Methods of Application : The azido groups in the nucleosides are selectively inserted into the nucleoside frame. These azido groups can then participate in click reactions with alkynes to form triazole rings .
- Results or Outcomes : The resulting triazole-modified nucleosides have found applications in various fields, including the metabolic labeling of DNA and RNA .
6. Metabolic Labeling of DNA and RNA
- Summary of Application : Azido-modified nucleosides, including “Thymidine, 5’-azido-5’-deoxy-”, are used for the metabolic labeling of DNA and RNA . This allows for the visualization and tracking of these molecules in biological systems .
- Methods of Application : The azido-modified nucleosides are incorporated into the cells, where they are metabolically incorporated into the DNA or RNA. These modified nucleic acids can then be visualized using click chemistry .
- Results or Outcomes : The metabolic labeling of DNA and RNA with azido-modified nucleosides allows for the study of these molecules in a variety of biological contexts .
Safety And Hazards
properties
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHVJFBPNPCKI-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172919 | |
| Record name | Thymidine, 5'-azido-5'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine, 5'-azido-5'-deoxy- | |
CAS RN |
19316-85-9 | |
| Record name | Thymidine, 5'-azido-5'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 5'-azido-5'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

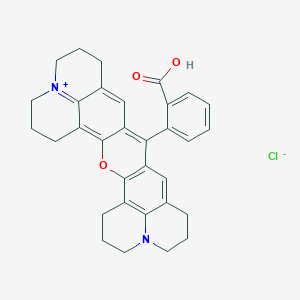
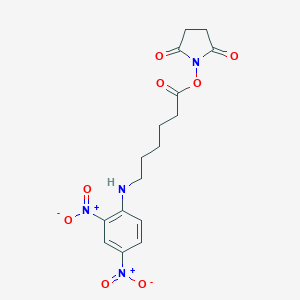

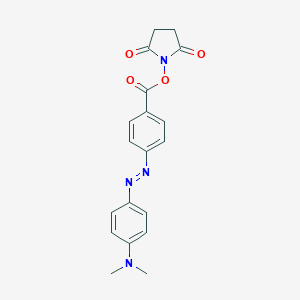
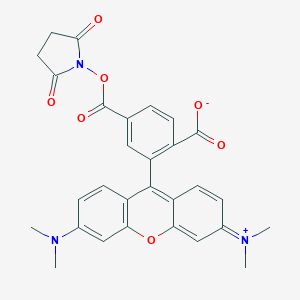
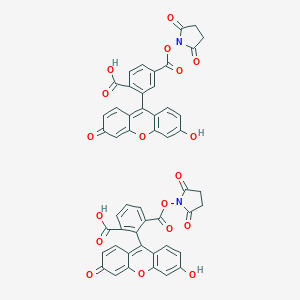
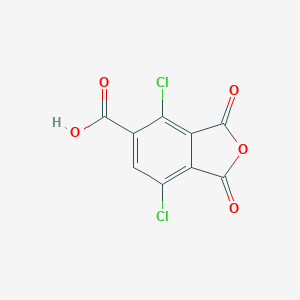
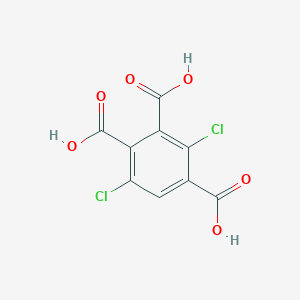
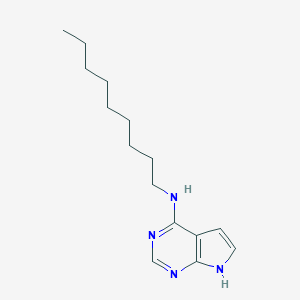
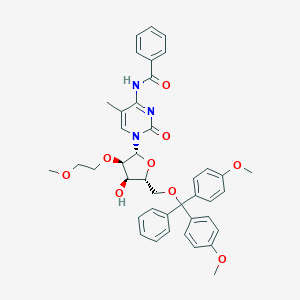
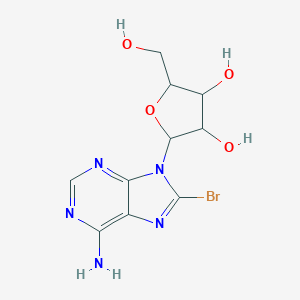
![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)
![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)